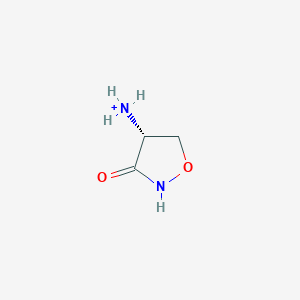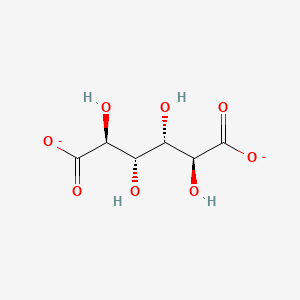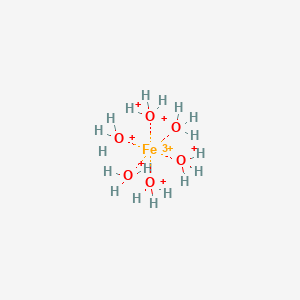
hexaaquairon(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaaquairon(3+) is a hexaaquairon.
Aplicaciones Científicas De Investigación
1. Nuclear and Electron Relaxation Studies
Hexaaquairon(III) has been studied for its nuclear and electron relaxation properties. Bertini, Capozzi, Luchinat, and Xia (1993) examined the dynamic parameters of hexaaquairon(III), including molecular rotational correlation time and electron spin-lattice interaction time, providing insight into electron and nuclear relaxation behavior in this system Bertini, Capozzi, Luchinat, & Xia, 1993.
2. Electrocatalytic Properties
Research by Jeberaj, Georgescu, and Scherson (2017) focused on the electrocatalytic properties of hexaaquairon(III), particularly its reduction on polycrystalline gold in aqueous electrolytes. This study highlights the potential application of hexaaquairon(III) in electrocatalysis Jeberaj, Georgescu, & Scherson, 2017.
3. Structural Biology and Bioinorganic Chemistry
Hexaaquairon(III), along with similar complexes like hexaamminecobalt(III), has been used in structural biology and bioinorganic chemistry for understanding nucleic acid structures. Rowińska-Żyrek, Skilandat, and Sigel (2013) discussed its application in NMR spectroscopy for nucleic acids, highlighting its significance in revealing potential outer-sphere magnesium binding sites Rowińska-Żyrek, Skilandat, & Sigel, 2013.
4. Condensed Phase Electron Transfer
Mavros, Hait, and Van Voorhis (2016) developed a formalism to study condensed-phase dynamics beyond the Condon approximation using hexaaquairon(III) as a test system. Their research provides crucial insights into the non-Condon effects and electron transfer in condensed-phase systems Mavros, Hait, & Van Voorhis, 2016.
5. Spectroscopy of Hexaaquametal(III) Ions
Beattie and Best (1997) investigated the structures and spectroscopy of hexaaquametal(III) ions, including hexaaquairon(III). Their research correlated structural studies with various spectroscopic techniques, contributing to a deeper understanding of these ions' electronic structures Beattie & Best, 1997.
Propiedades
Nombre del producto |
hexaaquairon(III) |
|---|---|
Fórmula molecular |
FeH18O6+9 |
Peso molecular |
169.98 g/mol |
Nombre IUPAC |
hexaoxidanium;iron(3+) |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2/q+3;;;;;;/p+6 |
Clave InChI |
GZGMUETXLPBYAO-UHFFFAOYSA-T |
SMILES canónico |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



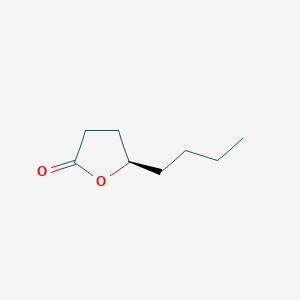
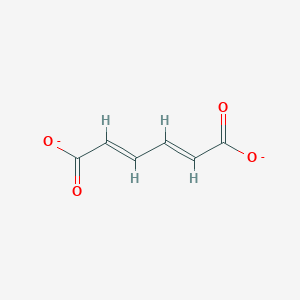
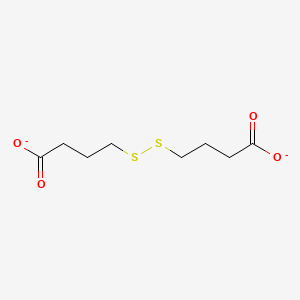
![6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1240624.png)
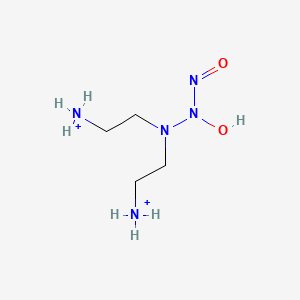
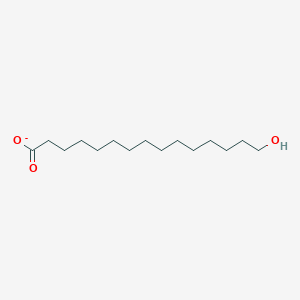
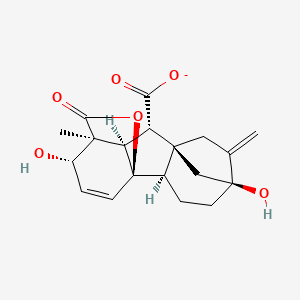
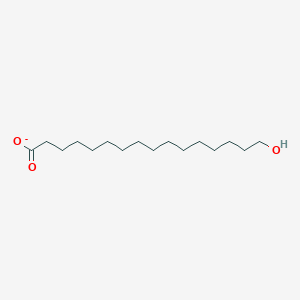
![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
![7-[[(1R,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-1-benzopyran-2-one](/img/structure/B1240636.png)

